Benzo[f]quinoline: A Comprehensive Technical Guide
Benzo[f]quinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core basic properties, structure, and relevant biological interactions of Benzo[f]quinoline. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this heterocyclic compound is of interest.
Core Properties and Structure
Benzo[f]quinoline, a polycyclic aromatic azaheterocycle, is characterized by a fused benzene (B151609) and quinoline (B57606) ring system. Its extended π-conjugation is a source of its unique chemical and physical properties.[1][2] The structure and fundamental properties are summarized below.
Structural Information
The chemical structure of Benzo[f]quinoline is presented below, along with a diagram illustrating its IUPAC numbering.
Chemical Structure:
A 2D representation of the Benzo[f]quinoline molecule.
IUPAC Numbering:
IUPAC numbering scheme for the Benzo[f]quinoline ring system.
Physicochemical Properties
A summary of the key physicochemical properties of Benzo[f]quinoline is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H9N | [3][4] |
| Molecular Weight | 179.22 g/mol | [3][4] |
| Appearance | Crystalline solid, leaflets from H2O or pet ether, or yellow crystals/white powder | [5][6] |
| Color | White to light yellow to green | [7][8] |
| Melting Point | 89-93 °C | [5][7][9] |
| Boiling Point | 349-350 °C | [3][7][9] |
| Density | ~1.126 g/cm³ (estimate) | [5][10] |
| pKa | 5.00 (+1) at 25°C | [5] |
| Water Solubility | Insoluble | [5][6][11] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, and chloroform | [3][11] |
| Vapor Pressure | 8.89E-05 mmHg at 25°C | [5] |
| Flash Point | 166 °C | [5] |
Spectroscopic Data
Key spectroscopic data for Benzo[f]quinoline are summarized below.
| Spectroscopic Data | Wavelengths (nm) / Peaks | Reference |
| UV-Vis (in ethanol) | 347, 331, 316, 266 | [3] |
| ¹H NMR | Spectra available | [12] |
| ¹³C NMR | Spectra available | [13][14] |
| FTIR | Spectra available | [4][8][14] |
| Mass Spectrometry | Spectra available | [14] |
Experimental Protocols
This section details common experimental procedures for the synthesis and characterization of Benzo[f]quinoline.
Synthesis of Benzo[f]quinoline
Several methods have been reported for the synthesis of the Benzo[f]quinoline core. The Skraup and Doebner-Von Miller reactions are classic methods, while photochemical cyclization offers an alternative route.
Skraup Synthesis:
The Skraup synthesis is a well-established method for producing quinolines and their derivatives.[7][15][16][17] The reaction involves heating an aniline (B41778) (in this case, β-naphthylamine) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid.[7][16] Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous reaction.[18]
-
Reaction Scheme:
-
β-Naphthylamine + Glycerol --(H₂SO₄, Oxidizing Agent)--> Benzo[f]quinoline
-
-
Detailed Protocol (Conceptual):
-
To a mixture of β-naphthylamine and anhydrous glycerol, slowly add concentrated sulfuric acid with cooling.
-
Add an oxidizing agent (e.g., arsenic acid or nitrobenzene) and a moderator (e.g., ferrous sulfate).
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude Benzo[f]quinoline can be purified by steam distillation followed by recrystallization or column chromatography.[7][18]
-
Doebner-Von Miller Synthesis:
This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[12][19][20] For the synthesis of the parent Benzo[f]quinoline, 2-naphthylamine (B18577) is reacted with 3,3-diethoxyprop-1-ene, which serves as a precursor to acrolein.[7]
-
Reaction Scheme:
-
2-Naphthylamine + 3,3-Diethoxyprop-1-ene --(HCl)--> Benzo[f]quinoline
-
-
Detailed Protocol (Conceptual):
-
A mixture of 2-naphthylamine and 3,3-diethoxyprop-1-ene is treated with an acid catalyst, such as hydrochloric acid.[7]
-
The reaction is typically heated to facilitate the cyclization.
-
Workup involves neutralization of the acid and extraction of the product into an organic solvent.
-
Purification is achieved through recrystallization or column chromatography.[7]
-
Photochemical Cyclohydrogenation:
This method utilizes the photocyclization of trans-2-stilbazole derivatives to yield Benzo[f]quinoline.[7] The reaction proceeds through a trans-cis isomerization, followed by cyclization and oxidative dehydrogenation.[19]
-
Reaction Scheme:
-
trans-2-Stilbazole derivative --(hv, Oxidant)--> Benzo[f]quinoline derivative
-
-
Detailed Protocol (Conceptual):
-
A solution of the trans-2-stilbazole derivative in a suitable solvent (e.g., cyclohexane) is irradiated with a UV lamp.[19]
-
An oxidizing agent is present to facilitate the final aromatization step.
-
The solvent is removed, and the product is purified by chromatographic methods.
-
Purification Methods
Recrystallization:
Crude Benzo[f]quinoline can be purified by recrystallization from a suitable solvent system, such as ethanol-water or petroleum ether.[5][21] The process involves dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.
Column Chromatography:
For a higher degree of purity, column chromatography is employed.[7] A solution of the crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate. The fractions containing the pure product are collected and the solvent evaporated.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: For ¹H and ¹³C NMR, 5-25 mg and 50-100 mg of the compound, respectively, are typically dissolved in 0.6-0.75 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[21]
-
Instrumentation: Spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr).[4][22][23] The mixture is then pressed under high pressure to form a transparent pellet.[22][23]
-
Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of Benzo[f]quinoline is prepared in a UV-transparent solvent, such as ethanol.
-
Instrumentation: The absorbance of the solution is measured over a specific wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.
Biological Context and Signaling Pathways
While Benzo[f]quinoline itself is recognized as an environmental pollutant found in coal tar and petroleum distillates, its derivatives have garnered significant interest in medicinal chemistry for their potential biological activities, including anticancer and antimicrobial properties.[1][2] A key mechanism of action for some of these derivatives is the inhibition of critical cellular enzymes, namely Topoisomerase II and ATP synthase.[23]
Inhibition of Topoisomerase II
Topoisomerase II (Topo II) is a vital enzyme that resolves DNA topological problems, such as supercoils and catenanes, which arise during replication and transcription.[3][5] The enzyme functions by creating a transient double-strand break in one DNA duplex (the G-segment), passing another duplex (the T-segment) through the break, and then religating the G-segment.[5] This process is ATP-dependent.[5]
Inhibitors of Topo II are broadly classified into two categories: poisons and catalytic inhibitors.[3][24]
-
Topo II Poisons: These agents, such as etoposide (B1684455) and doxorubicin, stabilize the covalent complex between Topo II and the cleaved DNA.[3][24] This prevents the religation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[3]
-
Catalytic Inhibitors: These compounds, for example, ICRF-193, interfere with other steps of the catalytic cycle, such as ATP hydrolysis, without causing DNA cleavage.[5][24] They can trap the enzyme in a closed clamp conformation on the DNA.[5]
The following diagram illustrates the catalytic cycle of Topoisomerase II and the points of intervention by inhibitors.
The catalytic cycle of Topoisomerase II, highlighting the steps targeted by poisons and catalytic inhibitors.
Inhibition of ATP Synthase
ATP synthase is a mitochondrial enzyme complex essential for cellular energy production through oxidative phosphorylation.[9] It utilizes the proton gradient across the inner mitochondrial membrane to synthesize ATP from ADP and inorganic phosphate.[9] The enzyme consists of two main domains: the F₀ subunit, which forms the proton channel, and the F₁ subunit, which contains the catalytic sites for ATP synthesis.[25]
Inhibitors of ATP synthase can target different subunits of the enzyme, disrupting the proton flow or the catalytic activity.[9] For instance, oligomycin (B223565) binds to the F₀ subunit, blocking the proton channel, while other inhibitors may target the F₁ subunit to prevent the conformational changes required for ATP synthesis.[9] The inhibition of ATP synthase leads to a depletion of cellular ATP, which can induce apoptosis, particularly in cancer cells that have a high energy demand.[9]
The diagram below provides a simplified overview of ATP synthase function and inhibition.
A simplified representation of ATP synthase function, showing the flow of protons driving ATP synthesis and the point of inhibition by compounds that block the proton channel.
Conclusion
Benzo[f]quinoline is a versatile heterocyclic scaffold with a rich chemistry and an expanding role in medicinal research. This guide has provided a detailed overview of its fundamental properties, established synthetic routes, and key biological targets of its derivatives. The structured presentation of quantitative data, experimental methodologies, and visual representations of signaling pathways aims to equip researchers and drug development professionals with the foundational knowledge required for further exploration and application of this important molecule.
References
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- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 7. medwinpublisher.org [medwinpublisher.org]
- 8. journals.asm.org [journals.asm.org]
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- 11. researchgate.net [researchgate.net]
- 12. iipseries.org [iipseries.org]
- 13. researchgate.net [researchgate.net]
- 14. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 15. Molecular Processes of Inhibition and Stimulation of ATP Synthase Caused by the Phytotoxin Tentoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Skraup reaction - Wikipedia [en.wikipedia.org]
- 17. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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- 22. shimadzu.com [shimadzu.com]
- 23. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
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